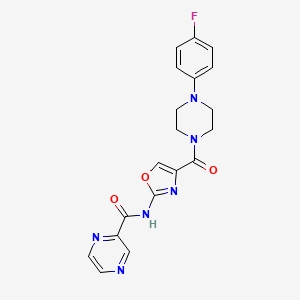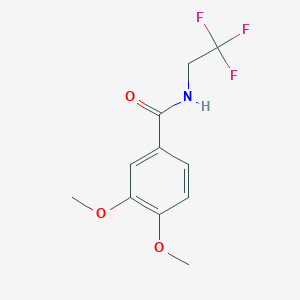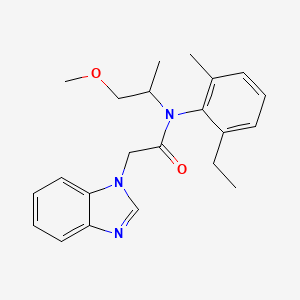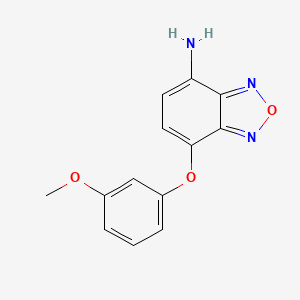![molecular formula C17H16Cl2N2O3S B2843783 2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide CAS No. 899979-66-9](/img/structure/B2843783.png)
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide is a chemical compound with potential applications in scientific research. It is a member of the thiazolidinedione family of compounds, which have been studied for their potential therapeutic effects in various diseases, including diabetes, cancer, and neurodegenerative disorders.
科学的研究の応用
- Hexaflumuron , a benzoylphenylurea insecticide, is synthesized using 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide as a key intermediate. Hexaflumuron inhibits chitin synthesis in target pests, leading to their death or infertility. It is effective against lepidopteran, coleopteran, and orthopteran insect pests .
- 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is being investigated as a SURI (Selective Uric Acid Reabsorption Inhibitor) . It is expected to be more effective than traditional uric acid-lowering drugs in reducing serum uric acid levels. Notably, it performs well in both gout patients and hyperuricemic individuals without gout .
- The improved synthetic route for 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide involves catalytic hydrogenation, Bamberger rearrangement, and a greener addition reaction in a continuous flow reactor. Compared to previous methods, this route offers advantages such as fewer reaction steps, higher yield, and reduced environmental impact .
Insecticide Development
SURI Drug Candidate
Green Chemistry
作用機序
Target of Action
The primary target of 2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide is URAT1 . URAT1, or Urate Transporter 1, is a protein that in humans is encoded by the SLC22A12 gene. It is primarily found in the kidneys and is involved in the regulation of blood urate levels.
Mode of Action
2,5-dichloro-N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)benzamide acts as a selective inhibitor of URAT1 . It has a significant inhibitory activity on uric acid uptake and URAT1-mediated uric acid transport in renal proximal tubule epithelial cells (RPTECs) .
Biochemical Pathways
The compound’s action on URAT1 affects the reabsorption of uric acid in the kidneys . By inhibiting URAT1, the compound reduces the reabsorption of uric acid from the renal tubular lumen, leading to increased excretion of uric acid in the urine and a decrease in serum uric acid levels .
Pharmacokinetics
It has been reported that the compound is effective in reducing serum uric acid levels in patients with or without gout . Most patients achieve a target serum uric acid level of ≤ 2 under a maintenance dose of 2 or 4 mg once daily .
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in serum uric acid levels . This can help manage conditions such as gout and hyperuricemia, where high levels of uric acid in the blood can lead to the formation of urate crystals, causing inflammation and pain in the joints .
Action Environment
Factors such as the patient’s renal function, hepatic function, and the presence of other medications may affect the compound’s pharmacokinetics and overall effectiveness .
特性
IUPAC Name |
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-16(19)15(11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOBMWWFEJUCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)


![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)



![2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2843715.png)


![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)